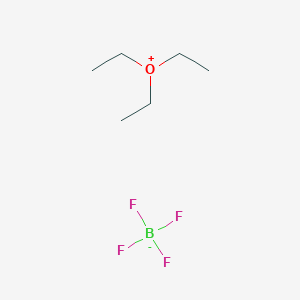

Triethyloxonium tetrafluoroborate

Beschreibung

The exact mass of the compound Triethyloxonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethyloxonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyloxonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

triethyloxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDQMLLDOVRSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[O+](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883372 | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-39-8 | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLOXONIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B19DD36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triethyloxonium Tetrafluoroborate (Meerwein's Salt)

Introduction: The Power of a "Hard" Electrophile

In the landscape of synthetic organic chemistry, the ability to selectively and efficiently form carbon-heteroatom bonds is paramount. While numerous alkylating agents exist, few offer the sheer reactivity and versatility of trialkyloxonium salts. Among these, Triethyloxonium Tetrafluoroborate, commonly known as Meerwein's Salt, stands out as a potent and highly effective ethylating agent.[1][2][3] It is a white, crystalline solid that, despite its reactivity, is manageable in a laboratory setting, enabling transformations that are often difficult or impossible with conventional reagents like alkyl halides.[1][2]

This guide provides a comprehensive overview of Triethyloxonium Tetrafluoroborate, from its fundamental chemical principles and synthesis to its practical applications in complex organic synthesis, particularly within the context of pharmaceutical research and development. The narrative is designed to bridge theoretical understanding with actionable, field-proven protocols, equipping the modern researcher with the knowledge to harness the full potential of this powerful reagent.

Core Chemical Profile and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Physical and Chemical Properties

Triethyloxonium tetrafluoroborate is characterized by the triethyloxonium cation ([(CH₃CH₂)₃O]⁺) and the non-nucleophilic tetrafluoroborate anion ([BF₄]⁻). This ionic composition is the source of its power; the oxonium cation is a "hard" and highly reactive electrophile, eager to transfer an ethyl group to a wide range of nucleophiles.[4][5]

| Property | Value | Source |

| Molecular Formula | C₆H₁₅BF₄O | [6][7] |

| Molar Mass | 189.99 g/mol | [1][7] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 91-92 °C (decomposes) | [1][8][9] |

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂); Reacts with water | [1][9] |

Safety and Handling: A Self-Validating System of Precautions

Trustworthiness in practice begins with safety. As a powerful alkylating agent, Triethyloxonium Tetrafluoroborate must be handled with significant caution.[6][10] It is corrosive and moisture-sensitive, reacting with water to release flammable diethyl ether, ethanol, and corrosive hydrofluoric acid.[1][11]

Core Handling Protocol:

-

Inert Atmosphere: Always handle the solid reagent in a dry box or glove bag under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][8][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]

-

Ventilation: Use the reagent within a certified chemical fume hood to avoid inhalation of any dust or vapors.[10][11]

-

Storage: Store in a tightly sealed container in a freezer (2-8 °C is recommended) under an inert gas.[11][12] Its shelf-life at room temperature is limited.[1]

-

Spill & Waste: In case of a spill, do not use water.[11] Contain the spill with an inert absorbent like sand or vermiculite and dispose of it as hazardous waste according to local regulations.[10]

Synthesis and Mechanism of Action

Synthesis of Meerwein's Salt

The classical synthesis, pioneered by Hans Meerwein, involves the reaction of boron trifluoride etherate (BF₃•OEt₂) with epichlorohydrin in an excess of diethyl ether.[1][8] The diethyl ether serves as both a reactant and the solvent.

The overall reaction is: 4 Et₂O·BF₃ + 2 Et₂O + 3 C₂H₃OCH₂Cl → 3 [Et₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OEt)₃[1]

This method provides a straightforward route to large quantities of the reagent.[8]

Caption: Synthesis of Triethyloxonium Tetrafluoroborate.

Mechanism of Ethylation: The Sₙ2 Pathway

The immense power of Meerwein's salt lies in its ability to deliver an ethyl group via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[13]

-

The Electrophile: The triethyloxonium cation, [(CH₃CH₂)₃O]⁺, is highly electrophilic. The positively charged oxygen atom strongly withdraws electron density from the adjacent ethyl groups.

-

The Nucleophile: A wide array of nucleophiles (Nu:⁻), even weak ones, can attack one of the ethyl group's α-carbon atoms.[14]

-

The Leaving Group: The resulting leaving group is diethyl ether ((CH₃CH₂)₂O), a neutral and highly stable molecule, which provides a strong thermodynamic driving force for the reaction.

This contrasts sharply with traditional alkyl halides, where the leaving group is a halide anion. The departure of a neutral ether molecule makes the oxonium salt a significantly more potent alkylating agent.[5]

Caption: General Sₙ2 Ethylation Mechanism.

Applications in Organic Synthesis and Drug Development

Triethyloxonium tetrafluoroborate's high reactivity makes it invaluable for ethylating functional groups that are typically poor nucleophiles.[6][14]

Ethylation of Weakly Nucleophilic Heteroatoms

The reagent excels where others fail, efficiently ethylating a vast range of functional groups.[14]

-

Alcohols & Phenols: Converts to ethyl ethers under neutral conditions, avoiding harsh acidic or basic catalysts.[5][6]

-

Carboxylic Acids: Rapidly forms ethyl esters without the need for acid catalysis, which is beneficial for sensitive substrates.[1][6]

-

Amides & Lactams: O-alkylation of the amide carbonyl oxygen forms a highly reactive imidatonium salt. This intermediate is a versatile synthetic linchpin.[14][15]

-

Sulfides & Sulfoxides: Readily forms sulfonium and sulfoxonium salts.[14]

-

Ketones & Esters: Can be used for O-alkylation of enols or enolates.[14]

The Amide-to-Amine Transformation: A Drug Discovery Workhorse

A key application in medicinal chemistry is the modification of the amide bond. Ethylation with Meerwein's salt activates the amide, allowing for subsequent mild reduction.

This two-step process converts a stable amide into an amine under conditions far gentler than traditional methods like lithium aluminum hydride (LiAlH₄) reduction, preserving other sensitive functional groups in a complex drug candidate.[15]

Caption: Amide activation and reduction workflow.

Impact on Drug Development

The introduction of an ethyl group can significantly alter a molecule's pharmacological profile.[6]

-

Increased Lipophilicity: Enhancing a drug's ability to cross cell membranes, which can improve its absorption and distribution (pharmacokinetics).[6]

-

Metabolic Blocking: Ethylation at a metabolically active site can prevent enzymatic degradation, increasing the drug's half-life.

-

Modified Binding Affinity: A strategically placed ethyl group can enhance or alter the binding of a ligand to its target receptor or enzyme.

The ability of Meerwein's salt to perform these modifications on complex intermediates makes it a vital tool in synthesizing novel active pharmaceutical ingredients (APIs).[16][17]

Field-Proven Experimental Protocol: Esterification of a Carboxylic Acid

This protocol details a representative procedure for the ethylation of a carboxylic acid to form an ethyl ester, a fundamental transformation in organic synthesis.

Objective: To convert benzoic acid to ethyl benzoate.

Materials:

-

Triethyloxonium Tetrafluoroborate ([Et₃O]⁺[BF₄]⁻)

-

Benzoic Acid

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Self-Validating Step-by-Step Methodology:

-

Reaction Setup (Causality: Anhydrous Conditions):

-

Dry a 100 mL round-bottom flask in an oven and cool under a stream of dry nitrogen. This is critical as Meerwein's salt reacts readily with water.[1]

-

Add benzoic acid (e.g., 1.22 g, 10 mmol) and a magnetic stir bar to the flask.

-

Dissolve the acid in 30 mL of anhydrous DCM.

-

-

Reagent Addition (Causality: Stoichiometry and Control):

-

In a glove box or under a positive pressure of nitrogen, weigh Triethyloxonium Tetrafluoroborate (2.09 g, 11 mmol, 1.1 equivalents) into a separate dry vial. A slight excess ensures complete conversion of the starting material.

-

Add the solid Meerwein's salt to the stirred solution of benzoic acid in portions at room temperature. An exotherm may be observed. The reaction is typically rapid.

-

-

Reaction Monitoring (Causality: Validation of Completion):

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzoic acid is fully consumed.

-

-

Workup and Quenching (Causality: Neutralization and Removal of Byproducts):

-

Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench any unreacted reagent and neutralize the HBF₄ byproduct.[1]

-

Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers.

-

-

Purification and Characterization (Causality: Isolation of Pure Product):

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary, though it is often pure enough for subsequent steps.

-

Validation: Confirm the identity and purity of the resulting ethyl benzoate via ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield should be >90%.

-

Conclusion

Triethyloxonium tetrafluoroborate is more than a standard reagent; it is a powerful problem-solver in synthetic chemistry. Its exceptional electrophilicity enables the ethylation of unreactive functional groups under mild conditions, providing elegant solutions to complex synthetic challenges.[6][14] For researchers in drug discovery and development, mastering the use of Meerwein's salt opens up new avenues for molecular modification, allowing for the efficient synthesis and optimization of novel therapeutic agents. Its proper handling, grounded in a deep understanding of its reactivity, ensures both safety and success in the laboratory.

References

-

Organic Syntheses Procedure. Trimethyloxonium Tetrafluoroborate. Available from: [Link]

-

Wikipedia. Triethyloxonium tetrafluoroborate. Available from: [Link]

-

UCHEM. Applications of Triethyloxonium Tetrafluoroborate CAS 368-39-8 in Organic and Pharmaceutical Chemistry. (2025-09-12). Available from: [Link]

-

PubChem. Triethyloxonium tetrafluoroborate. Available from: [Link]

-

Organic Syntheses Procedure. triethyloxonium fluoborate. Available from: [Link]

-

Pearson. Triethyloxonium tetrafluoroborate, (CH3CH2)3O+ BF4–, is a solid w.... (2024-04-22). Available from: [Link]

-

Chemsrc. Triethyloxonium tetrafluoroborate | CAS#:368-39-8. (2025-08-20). Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Applications of Trimethyloxonium Tetrafluoroborate in Synthesis. Available from: [Link]

-

Thieme. Product Class 6: Oxonium Salts. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Trimethyloxonium Tetrafluoroborate: A Key Reagent for Pharmaceutical and Agrochemical Synthesis. Available from: [Link]

-

Wikipedia | Encyclopedia. Triethyloxonium tetrafluoroborate. Available from: [Link]

-

CORE. onium tetrafluoroborate. Available from: [Link]

-

Homework.Study.com. Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that.... Available from: [Link]

-

Semantic Scholar. Meerwein's salt. Available from: [Link]

-

NRC Publications Archive. Archives des publications du CNRC. (2012-12-10). Available from: [Link]

Sources

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Triethyloxonium tetrafluoroborate [dl1.en-us.nina.az]

- 3. Meerwein’s salt | Semantic Scholar [semanticscholar.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. homework.study.com [homework.study.com]

- 6. myuchem.com [myuchem.com]

- 7. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Triethyloxonium tetrafluoroborate, (CH3CH2)3O+ BF4–, is a solid w... | Study Prep in Pearson+ [pearson.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to Triethyloxonium Tetrafluoroborate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent widely employed in organic synthesis.[1][2] Its high reactivity makes it particularly useful for the ethylation of a wide range of nucleophiles, including those that are weakly reactive. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on practical information for laboratory use.

Structure and Properties

Triethyloxonium tetrafluoroborate is an organic oxonium salt with the chemical formula [(CH₃CH₂)₃O]⁺[BF₄]⁻.[1] The cation features a central oxygen atom bonded to three ethyl groups in a pyramidal geometry. While the precise crystal structure of the tetrafluoroborate salt has not been determined by X-ray crystallography, analysis of the related hexafluorophosphate salt confirms C-O-C bond angles ranging from 109.4° to 115.5° and an average C-O bond distance of 1.49 Å.[1]

Triethyloxonium tetrafluoroborate is a white, crystalline solid that is soluble in polar organic solvents.[1] It is highly sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] The quantitative properties of triethyloxonium tetrafluoroborate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅BF₄O | [3][4] |

| Molar Mass | 189.99 g/mol | [3][4] |

| Melting Point | 84.0 to 89.0 °C | [4] |

| 91 to 92 °C (decomposes) | [3] | |

| Solubility in water | Reacts | [3] |

| Appearance | White crystalline solid | [1] |

Detailed spectral data for triethyloxonium tetrafluoroborate is available in various databases. The primary citations for this information are provided below.

-

¹H NMR Spectrum: Spectral data for the proton NMR of triethyloxonium tetrafluoroborate is available.[5]

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum has been reported by E. V. Dehmlow and R. Zeisberg in Organic Magnetic Resonance, 7, 418 (1975).[3]

-

IR Spectrum: Infrared spectral data can be found in chemical databases.

Synthesis

Triethyloxonium tetrafluoroborate is typically prepared through the reaction of boron trifluoride etherate with epichlorohydrin in diethyl ether.[1]

Caption: Synthesis of Triethyloxonium Tetrafluoroborate.

Materials:

-

Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

-

Diethyl ether (anhydrous)

-

Epichlorohydrin

-

Nitrogen gas (dry)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube is thoroughly dried and flushed with dry nitrogen.

-

Boron trifluoride etherate and anhydrous diethyl ether are charged into the flask under a nitrogen atmosphere.

-

Epichlorohydrin is added dropwise to the stirred solution. The addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The mixture is then allowed to stand, during which time the product crystallizes out of solution.

-

The supernatant is removed, and the crystalline product is washed several times with anhydrous diethyl ether.

-

The final product is dried under a stream of dry nitrogen.

Note: Due to the hygroscopic nature of the product, all operations should be carried out under strictly anhydrous conditions.

Applications in Organic Synthesis

Triethyloxonium tetrafluoroborate is a potent electrophilic ethylating agent. It readily transfers an ethyl group to a wide variety of nucleophiles via an Sₙ2 mechanism.

Caption: Sₙ2 Ethylation by Triethyloxonium Tetrafluoroborate.

This reagent is effective for the ethylation of a broad range of functional groups, including:

-

Alcohols and Phenols: to form ethyl ethers.

-

Carboxylic Acids: to form ethyl esters.

-

Amides: to form O-ethyl imidates.

-

Sulfides: to form trialkylsulfonium salts.

-

Ketones: to form O-ethyl enol ethers.

-

Nitriles: to form nitrilium salts.

Experimental Conditions:

Reactions are typically carried out in polar aprotic solvents such as dichloromethane or 1,2-dichloroethane at or below room temperature. The reagent is a solid and can be added directly to a solution of the nucleophile under an inert atmosphere.

Safety and Handling

Triethyloxonium tetrafluoroborate is a corrosive and moisture-sensitive compound that requires careful handling.

-

Corrosivity: It can cause severe skin burns and eye damage.[3]

-

Moisture Sensitivity: It reacts with water to release corrosive hydrofluoric acid. Therefore, it must be handled in a dry environment, for instance, in a glovebox or under a stream of inert gas.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials. Recommended storage is at 2-8 °C.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.

-

Disposal: Dispose of waste in accordance with local regulations. Small spills can be neutralized with a suitable agent before disposal.

References

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Triethyloxonium tetrafluoroborate [dl1.en-us.nina.az]

- 3. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethyloxonium tetrafluoroborate, 95% | Fisher Scientific [fishersci.ca]

- 5. Triethyloxonium tetrafluoroborate(368-39-8) 1H NMR [m.chemicalbook.com]

Meerwein's reagent synthesis and mechanism

An In-depth Technical Guide to the Synthesis and Mechanism of Meerwein's Reagent

For Researchers, Scientists, and Drug Development Professionals

Meerwein's reagents, specifically trialkyloxonium salts like triethyloxonium tetrafluoroborate and trimethyloxonium tetrafluoroborate, are powerful and versatile alkylating agents in organic synthesis.[1][2][3] Their high reactivity makes them particularly useful for the alkylation of a wide range of nucleophiles, including alcohols, ethers, sulfides, nitriles, ketones, esters, and amides, often under mild and neutral pH conditions.[2][3][4] This guide provides a comprehensive overview of the synthesis of these reagents and the mechanism of their action, with a focus on practical experimental protocols and clear visual representations of the underlying chemical processes.

Synthesis of Meerwein's Reagent

The most common and practical synthesis of Meerwein's reagents, such as triethyloxonium tetrafluoroborate, involves the reaction of boron trifluoride etherate with diethyl ether and a promoter, typically epichlorohydrin.[1][4] This method, originally developed by Hans Meerwein, remains a staple in many organic chemistry laboratories.[1][3][4]

Experimental Protocol: Synthesis of Triethyloxonium Tetrafluoroborate

This protocol is adapted from the well-established procedure found in Organic Syntheses.[4]

Materials and Equipment:

-

Three-necked round-bottom flask (2 L)

-

Stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Filter stick

-

Sintered-glass filter

-

Nitrogen gas inlet

-

Sodium-dried diethyl ether

-

Freshly distilled boron trifluoride etherate

-

Freshly distilled epichlorohydrin

Procedure:

-

Dry all glassware in an oven at 110°C, assemble it while hot, and allow it to cool in a stream of dry nitrogen.

-

To the 2 L three-necked flask, add 500 mL of sodium-dried diethyl ether and 284 g (252 mL, 2.00 moles) of freshly distilled boron trifluoride etherate.[4]

-

Begin stirring the solution and add 140 g (119 mL, 1.51 moles) of epichlorohydrin dropwise from the dropping funnel at a rate that maintains a vigorous boil (approximately 1 hour).[4]

-

After the addition is complete, reflux the mixture for an additional hour and then allow it to stand at room temperature overnight. A crystalline mass of triethyloxonium tetrafluoroborate will form.[4]

-

Replace the stirrer with a filter stick and withdraw the supernatant ether from the crystalline product. Maintain a nitrogen atmosphere during this process to prevent the ingress of moisture.[4]

-

Wash the crystals with three 500 mL portions of sodium-dried ether.[4]

-

Transfer the flask to a dry box. Collect the triethyloxonium tetrafluoroborate on a sintered-glass filter and bottle it under a stream of dry nitrogen.[4]

Quantitative Data for Synthesis

| Product | Yield | Melting Point |

| Triethyloxonium tetrafluoroborate | 85-95% | 91–92°C (dec.) |

| Trimethyloxonium tetrafluoroborate | 86–94% | 141–143°C (dec.) |

Data sourced from Organic Syntheses procedures.[4][5]

Synthesis Mechanism

The synthesis of trialkyloxonium salts proceeds through the formation of a mixed oxonium ion intermediate. The boron trifluoride etherate acts as a Lewis acid, activating the epichlorohydrin. An ether molecule then acts as a nucleophile, attacking the activated epoxide. A subsequent reaction with another ether molecule leads to the formation of the stable trialkyloxonium tetrafluoroborate salt.

Caption: Synthesis of Meerwein's Reagent.

Mechanism of Alkylation

Meerwein's reagents are potent alkylating agents due to the highly electrophilic nature of the alkyl groups attached to the positively charged oxygen atom.[2] The reaction proceeds via a direct SN2 displacement by a nucleophile on one of the alkyl groups of the oxonium ion. The leaving group is a neutral dialkyl ether molecule.

Experimental Protocol: O-Alkylation of an Alcohol

This protocol provides a general procedure for the ethylation of an alcohol using triethyloxonium tetrafluoroborate.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Nitrogen gas inlet

-

Syringe for liquid transfer

-

Anhydrous dichloromethane (DCM)

-

Triethyloxonium tetrafluoroborate

-

The alcohol to be alkylated

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add a stoichiometric amount of triethyloxonium tetrafluoroborate to the solution. The reagent can be handled as a solid or as a solution in dichloromethane. For less soluble substrates, the reaction can be gently heated.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting ether by column chromatography or distillation.

Alkylation Mechanism: O-Alkylation of an Alcohol

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on an ethyl group of the triethyloxonium ion. This is a classic SN2 reaction, resulting in the formation of a protonated ether and diethyl ether. A subsequent deprotonation step yields the final ether product.

Caption: O-Alkylation of an Alcohol.

Applications in Drug Development

The ability of Meerwein's reagents to effect alkylations under mild, neutral conditions makes them valuable tools in drug development and medicinal chemistry. They are particularly useful for modifying complex molecules that may be sensitive to acidic or basic conditions. For instance, they can be used for the esterification of carboxylic acids, the formation of ether linkages in complex natural products, and the alkylation of heterocyclic compounds.[1] The chemoselectivity of these reagents, favoring alkylation of more nucleophilic heteroatoms, allows for precise molecular modifications.

References

A Senior Application Scientist's Guide to Triethyloxonium Tetrafluoroborate: Synthesis, Applications, and Best Practices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent with the CAS number 368-39-8.[1][2] Its high reactivity makes it an indispensable tool in organic synthesis, particularly for the ethylation of weakly nucleophilic functional groups under mild conditions.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications with mechanistic insights, and crucial safety and handling procedures to ensure its effective and safe utilization in the laboratory.

Core Chemical and Physical Properties

Triethyloxonium tetrafluoroborate is a white crystalline solid that is highly sensitive to moisture.[4][5][6][7] This hygroscopic nature necessitates storage under anhydrous conditions, typically under a dry, inert atmosphere such as nitrogen or argon, and at refrigerated temperatures (2-8 °C) to maintain its stability and reactivity.[4][6][8] It is soluble in polar organic solvents like dichloromethane and dichloroethane, which are common reaction media for its use.[3]

| Property | Value |

| CAS Number | 368-39-8[1] |

| Molecular Formula | C6H15BF4O[4] |

| Molecular Weight | 189.99 g/mol [1][4] |

| Appearance | White to light yellow crystalline powder[9] |

| Melting Point | 91-92 °C[1] |

| Solubility | Soluble in methylene chloride |

| Stability | Moisture-sensitive; decomposes in water[1][6] |

The Power of the Oxonium Ion: Mechanistic Insights into Enhanced Reactivity

The exceptional ethylating power of triethyloxonium tetrafluoroborate stems from the highly electrophilic nature of the triethyloxonium cation. Unlike conventional alkylating agents such as ethyl iodide, where the carbon-halogen bond must be broken, the oxonium ion possesses a positively charged oxygen atom, making the attached ethyl groups highly susceptible to nucleophilic attack.[2] The departure of a neutral diethyl ether molecule as a leaving group is a thermodynamically favorable process, driving the ethylation reaction forward even with weak nucleophiles.

Synthesis of Triethyloxonium Tetrafluoroborate

The synthesis of triethyloxonium tetrafluoroborate is typically achieved through the reaction of boron trifluoride etherate, diethyl ether, and a Lewis acid promoter like epichlorohydrin.[1][10] This method, largely based on the work of Meerwein and coworkers, provides a reliable route to this valuable reagent.[10][11]

Experimental Protocol: Synthesis of Meerwein's Reagent

Materials:

-

Boron trifluoride diethyl etherate (BF3•OEt2)

-

Anhydrous diethyl ether

-

Epichlorohydrin

-

Anhydrous dichloromethane (for washing)

-

Anhydrous nitrogen or argon supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.

Procedure:

-

Reaction Setup: Under a positive pressure of dry nitrogen, charge the three-necked flask with boron trifluoride diethyl etherate and anhydrous diethyl ether.

-

Addition of Epichlorohydrin: While stirring vigorously, add epichlorohydrin dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature overnight. A crystalline precipitate of triethyloxonium tetrafluoroborate will form.

-

Isolation: Carefully remove the supernatant liquid via a cannula or by filtration under an inert atmosphere.

-

Washing: Wash the crystalline solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying and Storage: Dry the product under a stream of dry nitrogen and store it in a tightly sealed container under an inert atmosphere in a refrigerator.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of triethyloxonium tetrafluoroborate.

Key Applications in Organic Synthesis

Triethyloxonium tetrafluoroborate is a versatile reagent employed in a wide array of chemical transformations. Its ability to ethylate a diverse range of functional groups makes it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[4][12]

Ethylation of Amides to Form Imidatonium Salts

A classic application of Meerwein's reagent is the O-ethylation of amides.[3] The resulting imidatonium salt is a highly reactive intermediate that can be further transformed. For instance, hydrolysis of the imidatonium salt under mild basic conditions yields an amine and an ester, providing a gentle method for amide cleavage.[3][10] Alternatively, reduction with a hydride source like sodium borohydride can produce the corresponding amine.[3]

Diagram: Amide Ethylation and Subsequent Reactions

Caption: Reaction pathway for the ethylation of amides.

Esterification of Carboxylic Acids

Triethyloxonium tetrafluoroborate provides a powerful method for the esterification of carboxylic acids, particularly when the substrate is sensitive to acidic conditions typically required for Fischer esterification.[1][13] The reaction proceeds rapidly at room temperature to afford the corresponding ethyl ester.

Alkylation of Other Nucleophiles

The utility of triethyloxonium tetrafluoroborate extends to the ethylation of a variety of other nucleophiles, including:

-

Alcohols and Phenols: To form ethers.[4]

-

Sulfides: To generate sulfonium salts.[3]

-

Lactams: To produce O-alkyllactims.[3]

Safety, Handling, and Storage

Due to its reactivity and moisture sensitivity, proper handling and storage of triethyloxonium tetrafluoroborate are paramount to ensure user safety and maintain the reagent's efficacy.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.[5][6]

-

Inert Atmosphere: All transfers and manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon).[4][6]

Handling:

-

Avoid contact with water, as it reacts violently and hydrolyzes.[1][6]

-

Use spark-proof tools and avoid sources of ignition.[14]

-

In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[6][14]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[6][15]

-

It is often stored under anhydrous diethyl ether to protect it from atmospheric moisture.[3]

Conclusion

Triethyloxonium tetrafluoroborate is a potent and valuable ethylating agent for a broad range of applications in organic synthesis. Its high reactivity, coupled with mild reaction conditions, allows for the efficient ethylation of even weakly nucleophilic substrates. By understanding its properties, synthesis, and reaction mechanisms, and by adhering to strict safety and handling protocols, researchers can effectively harness the power of this important reagent to advance their scientific endeavors.

References

- Organic Syntheses Procedure: Trimethyloxonium Tetrafluorobor

- Triethyloxonium tetrafluorobor

- Applications of Triethyloxonium Tetrafluoroborate CAS 368-39-8 in Organic and Pharmaceutical Chemistry - UCHEM. UCHEM.

- Understanding the Applications of Trimethyloxonium Tetrafluorobor

- Synthesis of Trimethyloxonium tetrafluorobor

- Triethyloxonium Tetrafluoroborate as An Ethyl

- Safe Handling and Storage of Trimethyloxonium Tetrafluorobor

- triethyloxonium fluoborate - Organic Syntheses Procedure. Organic Syntheses.

- Chemical Safety Data Sheet MSDS / SDS - Triethyloxonium tetrafluorobor

- Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent th

- Triethyloxonium tetrafluoroborate = 97.0 T 368-39-8 - Sigma-Aldrich. Sigma-Aldrich.

- Triethyloxonium Tetrafluoroborate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- SAFETY D

- Powerful Ethylating Agent: Triethyloxonium Tetrafluoroborate for Organic Synthesis and Protein Modification | Manufacturer & Supplier in China - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 368-39-8: Triethyloxonium tetrafluorobor

- Triethyloxonium tetrafluoroborate | 368-39-8 | FT76006 - Biosynth. Biosynth.

- Triethyloxonium tetrafluoroborate | 368-39-8 - ChemicalBook. ChemicalBook.

- Trimethyloxonium Tetrafluoroborate synthesis - ChemicalBook. ChemicalBook.

- Triethyloxonium tetrafluoroborate 1.0M dichloromethane 368-39-8 - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Trimethyloxonium tetrafluorobor

- ChemInform Abstract: A Direct and Mild Conversion of Tertiary Aryl Amides to Methyl Esters Using Trimethyloxonium Tetrafluoroborate: A Very Useful Complement to Directed Metalation Reactions - ResearchGate.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- onium tetrafluorobor

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Working with Trimethyloxonium tetrafluoroborate, handling tips? : r/Chempros - Reddit. Reddit.

- Org. Synth., Coll. Vol. 5, 1080 (1973) - Organic Syntheses Procedure. Organic Syntheses.

- trimethyloxonium fluoborate - Organic Syntheses Procedure. Organic Syntheses.

- Product Class 6: Oxonium Salts.

- Triethyloxonium tetrafluoroborate CAS#: 368-39-8 - ChemicalBook. ChemicalBook.

Sources

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. myuchem.com [myuchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CAS 368-39-8: Triethyloxonium tetrafluoroborate [cymitquimica.com]

- 8. Triethyloxonium tetrafluoroborate | 368-39-8 | FT76006 [biosynth.com]

- 9. Triethyloxonium tetrafluoroborate | 368-39-8 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of Triethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and widely utilized ethylating agent in organic synthesis.[1][2] Its efficacy in transferring an ethyl group to a variety of nucleophiles makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective application in research and development. This guide provides a detailed overview of the key physical characteristics of triethyloxonium tetrafluoroborate, supported by quantitative data and generalized experimental protocols.

Core Physical Properties

The physical properties of triethyloxonium tetrafluoroborate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | [1] |

| Molecular Weight | 189.99 g/mol | [1][4][5][6] |

| Appearance | White crystalline solid/powder | [1][7][8] |

| Melting Point | 91-92 °C (decomposes) | [1][2][7][9] |

| 96-97 °C | [4][7][10] | |

| Density | 1.328 g/mL at 25 °C | [4][5][7][10] |

| Solubility | ||

| Reacts with water | [1][4][7] | |

| Soluble in methylene chloride (20 mg/mL, clear, colorless) | [7] | |

| Soluble in polar organic solvents | [2] | |

| Stability | Moisture sensitive; hygroscopic.[4][9][11] Reacts violently with water.[11][12] Stable under recommended storage conditions (2-8 °C, under inert gas).[4][5][11] Contains 1-3% diethyl ether as a stabilizer. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of chemical compounds like triethyloxonium tetrafluoroborate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline triethyloxonium tetrafluoroborate is finely ground and packed into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[13]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid mass turns into a clear liquid is recorded as the final melting point.[13] The melting range is reported as the difference between these two temperatures. Given that triethyloxonium tetrafluoroborate decomposes at its melting point, observation of gas evolution or color change should also be noted.[7][8][9]

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methylene chloride, diethyl ether, acetone) are selected for the test.

-

Procedure: A small, accurately weighed amount of triethyloxonium tetrafluoroborate (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

-

Observation: The mixture is agitated vigorously at a constant temperature. The visual observation of whether the solid dissolves completely, partially, or not at all determines its qualitative solubility. For triethyloxonium tetrafluoroborate, its reaction with water would be observed as gas evolution and the formation of new substances.[1]

Methodology (Quantitative - for non-reactive solvents):

-

Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., methylene chloride) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then taken, and the solvent is evaporated. The mass of the remaining solid is measured to determine the concentration of the solute.

Logical Workflow for Physical Property Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the physical properties of a chemical compound.

Caption: A logical workflow for the physical property assessment of a chemical compound.

Conclusion

The physical properties of triethyloxonium tetrafluoroborate are well-defined, characterizing it as a white, crystalline solid with a distinct melting point at which it decomposes. Its high reactivity with water and sensitivity to moisture necessitate careful handling and storage under inert and dry conditions. A comprehensive understanding of these properties, as outlined in this guide, is essential for its safe and effective use in the advancement of chemical synthesis and drug discovery.

References

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Triethyloxonium tetrafluoroborate [dl1.en-us.nina.az]

- 3. Triethyloxonium tetrafluoroborate, (CH3CH2)3O+ BF4–, is a solid w... | Study Prep in Pearson+ [pearson.com]

- 4. Triethyloxonium tetrafluoroborate CAS#: 368-39-8 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chembk.com [chembk.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Triethyloxonium tetrafluoroborate | CAS#:368-39-8 | Chemsrc [chemsrc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Guide to the Molecular Weight of Triethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of triethyloxonium tetrafluoroborate, a significant reagent in organic synthesis.

Chemical Identity and Formula

Triethyloxonium tetrafluoroborate, also known as Meerwein's reagent, is a powerful ethylating agent with the chemical formula [(CH₃CH₂)₃O]⁺[BF₄]⁻.[1] Its empirical formula is C₆H₁₅BF₄O.[2][3][4]

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms.

To accurately calculate the molecular weight, the standard atomic weights of carbon, hydrogen, boron, fluorine, and oxygen are required.

| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 6 | ~12.011[5][6][7][8] |

| Hydrogen | H | 1 | ~1.008[9][10][11][12][13] |

| Boron | B | 5 | ~10.81[14][15][16][17][18] |

| Fluorine | F | 9 | ~18.998[19][20][21][22][23] |

| Oxygen | O | 8 | ~15.999[24][25][26][27][28] |

Note: Standard atomic weights are weighted averages of the naturally occurring isotopes of an element.

The molecular weight of C₆H₁₅BF₄O is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of B atoms × Atomic weight of B) + (Number of F atoms × Atomic weight of F) + (Number of O atoms × Atomic weight of O)

(6 × 12.011) + (15 × 1.008) + (1 × 10.81) + (4 × 18.998) + (1 × 15.999) = 189.99 g/mol

Summary of Molecular Data

For ease of reference, the key quantitative data for triethyloxonium tetrafluoroborate is summarized below.

| Parameter | Value |

| Chemical Formula | [(CH₃CH₂)₃O]⁺[BF₄]⁻[1] |

| Empirical Formula | C₆H₁₅BF₄O[2][3][4] |

| Molecular Weight | 189.99 g/mol [1][2][3][4] |

Logical Representation of Molecular Composition

The following diagram illustrates the elemental components that contribute to the molecular weight of triethyloxonium tetrafluoroborate.

Caption: Elemental composition of triethyloxonium tetrafluoroborate.

Disclaimer: This document is intended for informational purposes for a technical audience. While the data has been compiled from reliable sources, it is recommended to consult primary literature for experimental protocols and further in-depth studies.

References

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethyloxonium tetrafluoroborate, 95% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 11. quora.com [quora.com]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Boron - Wikipedia [en.wikipedia.org]

- 16. The atomic weight of boron is reported as 10.81, yet no atom - Brown 15th Edition Ch 2 Problem 33 [pearson.com]

- 17. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]

- 19. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 20. byjus.com [byjus.com]

- 21. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 23. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 24. fiveable.me [fiveable.me]

- 25. princeton.edu [princeton.edu]

- 26. Oxygen - Wikipedia [en.wikipedia.org]

- 27. m.youtube.com [m.youtube.com]

- 28. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Genesis of a Powerful Alkylating Agent: A Technical Guide to Meerwein's Salt

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Meerwein's salts, a class of potent trialkyloxonium tetrafluoroborate compounds. Named after their discoverer, the German chemist Hans Meerwein, these reagents have become indispensable tools in organic synthesis, particularly within the pharmaceutical and drug development sectors. This document details the seminal work of Meerwein, provides meticulous experimental protocols for the synthesis of these salts, presents key quantitative data, and illustrates the underlying reaction mechanisms and experimental workflows through detailed diagrams. The guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of these historically significant and synthetically valuable compounds.

Introduction: The Legacy of Hans Meerwein

Hans Meerwein (1879-1965) was a German chemist whose contributions fundamentally shaped the understanding of reaction mechanisms and reactive intermediates in organic chemistry.[1][2] His proposition of the carbocation as a reactive intermediate was a paradigm shift in the field.[1][2] Among his many discoveries, the development of trialkyloxonium salts, now widely known as Meerwein's salts, stands out as a significant practical achievement.[1][2] These salts, most notably trimethyloxonium tetrafluoroborate and triethyloxonium tetrafluoroborate, are highly effective and versatile alkylating agents.[3][4]

The Discovery and Synthesis of Meerwein's Salt

The synthesis of Meerwein's salt involves the reaction of a dialkyl ether with a Lewis acid, typically boron trifluoride etherate, in the presence of a co-reagent like epichlorohydrin. This discovery provided chemists with a crystalline, stable, and highly reactive source of electrophilic alkyl groups.

Physicochemical Properties

Meerwein's salts are typically white, crystalline solids that are soluble in polar organic solvents.[4] They are, however, sensitive to moisture and should be handled under anhydrous conditions.[3]

Table 1: Physicochemical Properties of Common Meerwein's Salts

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Trimethyloxonium Tetrafluoroborate | [(CH₃)₃O]⁺[BF₄]⁻ | 147.91 | 179.6–180.0 (dec.)[3] | White crystalline solid[3] |

| Triethyloxonium Tetrafluoroborate | [(C₂H₅)₃O]⁺[BF₄]⁻ | 189.99 | 91–92 (dec.)[4] | Colorless crystals |

Spectroscopic Data

The structural characterization of Meerwein's salts is readily accomplished through standard spectroscopic techniques.

Table 2: Spectroscopic Data for Meerwein's Salts

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Trimethyloxonium Tetrafluoroborate | 4.54 (s, 9H) in liquid SO₂[5] | ~78.8 (in CD₂Cl₂/SO₂) | Not available |

| Triethyloxonium Tetrafluoroborate | 1.68 (t, 9H), 4.85 (q, 6H) in CDCl₃ | 8.1 (CH₃), 77.2 (CH₂) | Not available |

Experimental Protocols

The following protocols are adapted from established procedures and provide a reliable method for the laboratory-scale synthesis of Meerwein's salts.

Synthesis of Triethyloxonium Tetrafluoroborate

This procedure is based on the method described in Organic Syntheses.[6]

3.1.1. Materials and Equipment

-

Boron trifluoride etherate (BF₃·OEt₂), freshly distilled

-

Diethyl ether (Et₂O), anhydrous

-

Epichlorohydrin, distilled

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Reflux condenser with a drying tube

-

Dropping funnel

3.1.2. Procedure

-

To a stirred solution of 284 g (2.00 moles) of boron trifluoride etherate in 500 mL of anhydrous diethyl ether, add 140 g (1.51 moles) of epichlorohydrin dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for an additional hour.

-

Allow the mixture to cool to room temperature, during which time a crystalline solid will precipitate.

-

Isolate the solid product by filtration under a stream of dry nitrogen.

-

Wash the crystals with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield triethyloxonium tetrafluoroborate.

Yield: 85-95%

Synthesis of Trimethyloxonium Tetrafluoroborate

This procedure is also adapted from a well-established method.[5]

3.2.1. Materials and Equipment

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dimethyl ether (Me₂O), anhydrous

-

Epichlorohydrin

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Three-necked round-bottom flask

-

Low-temperature condenser (-78 °C)

-

Gas inlet tube

-

Stirring apparatus

3.2.2. Procedure

-

Charge a three-necked flask with boron trifluoride etherate and anhydrous dichloromethane.

-

Cool the flask to -78 °C and condense anhydrous dimethyl ether into the reaction mixture.

-

Slowly add epichlorohydrin to the cold, stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The product will precipitate as a white solid.

-

Isolate the solid by filtration under a nitrogen atmosphere.

-

Wash the product with anhydrous diethyl ether and dry under vacuum.

Yield: 92-96%[5]

Reaction Mechanism and Experimental Workflow

The formation of trialkyloxonium salts proceeds through a Lewis acid-catalyzed ring-opening of epichlorohydrin, followed by alkyl transfer.

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of triethyloxonium tetrafluoroborate.

Caption: Proposed mechanism for Meerwein's salt formation.

Experimental Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of Meerwein's salt.

Caption: General experimental workflow for Meerwein's salt synthesis.

Applications in Drug Development

The high reactivity and selectivity of Meerwein's salts make them valuable reagents in the synthesis of complex molecules, including pharmaceuticals. Their ability to act as potent methylating and ethylating agents under mild conditions is particularly advantageous.

One notable application is in the synthesis of precursors to potent analgesics. For instance, Meerwein's reagents have been employed in the conversion of amides to esters, a key transformation in the synthesis of a precursor to carfentanil, a powerful synthetic opioid.[2][7] This conversion is often challenging to achieve with high yields using other methods. The use of trimethyl- and triethyloxonium tetrafluoroborates allows for an efficient two-step transformation of 1° and 2° amides to their corresponding methyl and ethyl esters.[2]

Furthermore, the principles of the Meerwein arylation, another reaction pioneered by Hans Meerwein, have been adapted for the late-stage functionalization of complex biomolecules, which is a crucial strategy in modern drug discovery.[8] This allows for the rapid generation of diverse molecular scaffolds for biological screening.

Conclusion

The discovery of Meerwein's salt by Hans Meerwein represents a landmark in the history of organic chemistry. These powerful alkylating agents continue to be of great utility in synthetic chemistry, particularly in the realm of drug development where mild and efficient methods for C-O bond formation are paramount. This guide provides the essential technical information for researchers to understand and utilize these important reagents in their own synthetic endeavors.

References

- 1. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilicity of triethyloxonium salts

An In-depth Technical Guide to the Electrophilicity of Triethyloxonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyloxonium salts, commonly known as Meerwein's reagents, are powerful and highly reactive ethylating agents pivotal in advanced organic synthesis.[1][2] Their potent electrophilicity, stemming from the positively charged oxonium core, enables the alkylation of a wide array of weakly nucleophilic substrates often inert to conventional reagents like alkyl halides. This guide provides a comprehensive analysis of the electrophilicity of triethyloxonium salts, featuring quantitative data on their reactivity, detailed experimental protocols, and visualizations of reaction mechanisms and selection workflows to aid researchers in their practical application.

Core Concepts: The Source of Potent Electrophilicity

The exceptional reactivity of triethyloxonium salts, such as triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), originates from its unique structure. The central oxygen atom bears a positive charge, making the entire triethyloxonium cation highly electron-deficient and thus a "hard" and potent electrophile.[3] The ethyl groups are readily transferred to nucleophiles in an Sₙ2-type reaction, leaving behind the stable and neutral diethyl ether molecule.

The choice of the counter-ion is critical; it must be non-nucleophilic to prevent immediate reaction with the oxonium cation. The tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) anions are commonly used for this reason as they are poor nucleophiles and promote the salt's stability.[3]

Trialkyloxonium salts are significantly more powerful alkylating agents than traditional reagents. A qualitative comparison for methylation reactivity places them high on the scale, superior to reagents like methyl triflate and methyl iodide.[3]

Relative Reactivity of Methylating Agents :[3] [Me₂Cl]⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > Me₃O⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI

Quantitative Data Presentation

While extensive kinetic studies detailing rate constants for triethyloxonium salts with a wide range of nucleophiles are not broadly compiled, their high electrophilicity is consistently demonstrated by the high yields achieved in reactions where other alkylating agents fail. The following tables summarize representative yields for the preparation of the salt and a key ethylation reaction.

Table 1: Synthesis Yield of Triethyloxonium Tetrafluoroborate

| Precursors | Solvent | Yield | Reference |

| Boron Fluoride Etherate, Epichlorohydrin, Diethyl Ether | Diethyl Ether | 85–95% | [4] |

Table 2: Representative Ethylation Reaction Yields

| Substrate (Nucleophile) | Reagent | Product | Solvent | Yield | Reference |

| 4-Acetoxybenzoic Acid | Triethyloxonium Tetrafluoroborate | Ethyl 4-acetoxybenzoate | Dichloromethane | 85–95% | [5][6] |

| Amides (general) | Triethyloxonium or Trimethyloxonium Salt | Corresponding Imino Ethers | Dichloromethane | High | [4] |

| Alcohols (general) | Trialkyloxonium Salt | Corresponding Ethers | Dichloromethane | High | [3] |

Reaction Mechanism and Logical Workflows

General Reaction Mechanism: Sₙ2 Alkylation

Triethyloxonium salts ethylate nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile directly attacks one of the electrophilic α-carbon atoms of the ethyl groups. This is a concerted process where the C-O bond breaks as the new C-Nucleophile bond forms, resulting in an inversion of stereochemistry if the carbon is chiral.

Caption: Sₙ2 mechanism of ethylation using a triethyloxonium salt.

Experimental Workflow: Decision Guide for Alkylating Agent Selection

Choosing the right alkylating agent is critical for the success of a synthesis. Triethyloxonium salts are powerful but require specific conditions. The following diagram provides a logical workflow for deciding when to employ them.

References

Theoretical studies of trialkyloxonium cations

An In-depth Technical Guide on the Theoretical Studies of Trialkyloxonium Cations

Introduction

Trialkyloxonium cations, with the general formula R₃O⁺, are a class of highly reactive organic intermediates that serve as powerful alkylating agents in a variety of chemical transformations. Their utility is prominent in synthetic chemistry, including in the preparation of esters and ethers under mild conditions.[1] The inherent reactivity and instability of these cations necessitate the use of non-nucleophilic counter-ions, such as tetrafluoroborate (BF₄⁻) or hexafluoroantimonate (SbF₆⁻). Given their transient nature, theoretical and computational studies are indispensable for a thorough understanding of their structure, stability, reactivity, and spectroscopic properties. These computational approaches provide insights that are often difficult to obtain through experimental means alone, offering a molecular-level picture of the electronic structure and reaction dynamics. This guide provides a comprehensive overview of the theoretical methodologies applied to study trialkyloxonium cations, presenting key findings on their structural and spectroscopic characteristics, and detailing the computational protocols employed.

Theoretical Methodologies

The study of trialkyloxonium cations heavily relies on quantum chemical calculations to predict their properties. The choice of methodology is crucial for obtaining accurate results that can be reliably compared with experimental data.

Common Computational Approaches:

-

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy.[2][3] They are effective for geometry optimizations and vibrational frequency calculations.

-

Møller-Plesset Perturbation Theory (MP2): This ab initio method includes electron correlation effects beyond the Hartree-Fock level and is often used for more accurate energy calculations and geometry optimizations.[2]

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies and molecular properties, especially for smaller systems like the parent hydronium ion (H₃O⁺).[4]

A typical workflow for the theoretical investigation of a trialkyloxonium cation is illustrated below.

Caption: A typical workflow for the computational analysis of trialkyloxonium cations.

Structural Properties and Stability

Trialkyloxonium cations adopt a pyramidal geometry around the central oxygen atom, similar to their parent ion, H₃O⁺.[1][4] Theoretical calculations have been instrumental in precisely determining their geometric parameters and understanding how substituents influence their structure.

Caption: General pyramidal structure of a trialkyloxonium cation.

Theoretical studies have shown that the substitution of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, can significantly alter the geometry. For instance, replacing a methyl group in the trimethyloxonium cation with a CF₃ group leads to an increase in the remaining O-CH₃ bond lengths by approximately 0.037 Å and an increase in the sum of the C-O-C bond angles by about 4.5 degrees.[2] This structural change reflects the strong inductive effect of the CF₃ group.

| Cation | Parameter | Value (Experimental) | Value (Theoretical) | Theoretical Method | Reference |

| [(C₂H₅)₃O]⁺ | C-O-C Angle | 109.4° - 115.5° | - | - | [1] |

| Avg. C-O Distance | 1.49 Å | - | - | [1] | |

| [(CH₃)₂OCF₃]⁺ vs [(CH₃)₃O]⁺ | Δ(O-CH₃) Length | - | +0.037 Å | B3LYP/6-311++G(2d,2p) | [2] |

| ΔΣ(C-O-C) Angle | - | +4.5° | B3LYP/6-311++G(2d,2p) | [2] | |

| [H₃O]⁺ | Inversion Barrier | - | 693 cm⁻¹ | CCSD(T)/aug-cc-pVTZ | [4] |

Table 1: Comparison of selected experimental and theoretical structural and energetic data for oxonium cations.

The stability of trialkyloxonium cations is a critical factor in their application. A large HOMO-LUMO gap, as calculated by DFT, is often indicative of high chemical stability.[5] Their reactivity as alkylating agents stems from the electrophilic nature of the carbon atoms attached to the positively charged oxygen.

Reactivity: Alkylation Mechanisms

Trialkyloxonium salts, such as trimethyloxonium tetrafluoroborate and triethyloxonium tetrafluoroborate (Meerwein's salts), are potent alkylating agents capable of transferring an alkyl group to a wide range of nucleophiles.[6][7] They are particularly useful for the alkylation of inorganic anions in the aqueous phase to produce volatile derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS).[6][8] For example, they react with halide ions (Cl⁻, Br⁻, I⁻) to form the corresponding alkyl halides.[6]

Caption: A simplified Sₙ2 pathway for alkylation by a trialkyloxonium cation.

Theoretical studies can model the reaction pathway, calculate activation barriers, and elucidate the transition state structure, providing a detailed understanding of the reaction mechanism. This is crucial for predicting reactivity and designing new synthetic routes.

Spectroscopic Properties

Computational chemistry is a powerful tool for interpreting the spectroscopic data of reactive species like trialkyloxonium cations. Theoretical calculations of vibrational frequencies and NMR chemical shifts can be directly compared with experimental Raman and NMR spectra to confirm structural assignments.[2]

For the [(CH₃)₂OCF₃]⁺ cation, theoretical studies at the B3LYP and MP2 levels were used to confirm the structure and assignments of its vibrational and NMR spectra.[2] Similarly, high-level ab initio calculations have been performed to determine the full dimensional potential energy surface and vibrational energies for H₃O⁺ and its isotopomers, which show excellent agreement with experimental data.[4]

Experimental and Computational Protocols

Computational Protocol for Structural and Spectroscopic Analysis

A representative computational protocol for studying a trialkyloxonium cation, based on published research, is as follows[2]:

-

Software: Gaussian suite of programs or similar quantum chemistry software package.

-

Methodology:

-

Initial geometry optimization and frequency calculations are performed using Density Functional Theory (DFT) with the B3LYP hybrid functional.

-

A large and flexible basis set, such as 6-311++G(2d,2p), is employed to accurately describe the electronic structure.

-

-

Refinement: For higher accuracy, single-point energy calculations or full geometry optimizations can be performed using a more sophisticated method like the second-order Møller-Plesset perturbation theory (MP2) with a comparable basis set (e.g., 6-311++G(2d,p)).[2]

-

Verification: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

-

Analysis: The calculated vibrational frequencies are compared with experimental Raman or IR spectra. Calculated NMR chemical shifts are compared with experimental data to validate the computed structure.

Experimental Protocol for Aqueous Phase Alkylation and Analysis

The following is a generalized protocol for the use of trialkyloxonium salts in the alkylation of inorganic anions for GC-MS analysis[6][8]:

-

Reagent Preparation: A solution of the trialkyloxonium salt (e.g., 2 M triethyloxonium tetrafluoroborate, Et₃O⁺BF₄⁻) in a suitable solvent is prepared.

-

Reaction:

-

An aqueous sample (e.g., 2 mL) containing the target anion is placed in a reaction vial.

-

A specific volume of the alkylating agent solution (e.g., 100 µL) is added to the vial.

-

The vial is sealed and the reaction is allowed to proceed at a controlled temperature (e.g., 25 °C).

-

-

Sample Introduction: A portion of the headspace gas (e.g., 250 µL), containing the volatile alkylated product, is withdrawn using a gas-tight syringe.

-

Analysis: The gas sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of the alkylated derivative.

Caution: Trialkyloxonium salts are moisture-sensitive and hydrolyze to produce ethers, alcohols, and a strong acid.[1] Reactions should be conducted in sealed vials under a fume hood, and pressure buildup should be carefully managed.[8]

Conclusion

Theoretical studies provide indispensable tools for elucidating the fundamental properties of highly reactive trialkyloxonium cations. Through methods ranging from DFT to high-level coupled-cluster theory, researchers can accurately predict molecular structures, stabilities, reaction mechanisms, and spectroscopic signatures. These computational insights, when combined with experimental data, create a powerful synergy that advances our understanding of these important alkylating agents and facilitates their application in chemical synthesis and analysis. The continued development of computational methodologies promises even more detailed and predictive models for exploring the complex chemistry of oxonium ions.

References

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Gas phase behavior of radical cations of perfluoroalkyl-1,2,4-triazines: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Triethyloxonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethyloxonium tetrafluoroborate, a potent ethylating agent commonly known as Meerwein's reagent. Given its high reactivity, particularly with moisture, understanding its solubility and stability in various organic solvents is critical for its effective use in synthesis and other applications. This document outlines its known solubility profile, provides detailed experimental protocols for solubility determination, and offers guidance on solvent selection.

Introduction to Triethyloxonium Tetrafluoroborate